molecular formula C17H12 B3342405 8-Methylfluoranthene CAS No. 20485-57-8

8-Methylfluoranthene

Cat. No.: B3342405
CAS No.: 20485-57-8
M. Wt: 216.28 g/mol
InChI Key: IRQRKGIRFAUXIH-UHFFFAOYSA-N
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Description

8-Methylfluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C17H12. It is a derivative of fluoranthene, characterized by the presence of a methyl group at the 8th position of the fluoranthene structure. This compound is known for its unique photophysical properties and is often studied in the context of environmental chemistry due to its presence in combustion products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylfluoranthene can be synthesized through various organic synthesis methods. One common approach involves the methylation of fluoranthene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced in small quantities for research purposes using the aforementioned synthetic routes. The process involves careful control of reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Methylfluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methylfluoranthene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methylfluoranthene involves its interaction with various molecular targets. It can intercalate into DNA, affecting its structure and function. Additionally, its photophysical properties allow it to participate in photochemical reactions, leading to the generation of reactive oxygen species that can cause cellular damage .

Comparison with Similar Compounds

Uniqueness: 8-Methylfluoranthene is unique due to the presence of the methyl group, which alters its chemical reactivity and photophysical properties compared to its parent compound, fluoranthene.

Properties

IUPAC Name

8-methylfluoranthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12/c1-11-8-9-13-14-6-2-4-12-5-3-7-15(17(12)14)16(13)10-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQRKGIRFAUXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174453
Record name Fluoranthene, 8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20485-57-8
Record name 8-Methylfluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20485-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoranthene, 8-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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